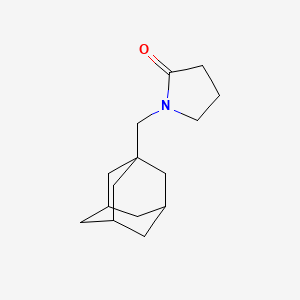

1-(1-Adamantylmethyl)pyrrolidin-2-one

Description

Contextualization of Pyrrolidin-2-one Core Structures in Modern Synthetic and Mechanistic Chemistry

The pyrrolidin-2-one, a five-membered γ-lactam, is a privileged scaffold in both synthetic and medicinal chemistry. researchgate.netresearchgate.net Its prevalence in a vast array of natural products and pharmacologically active agents underscores its importance. frontiersin.org The pyrrolidin-2-one ring is a versatile building block, offering opportunities for stereoselective functionalization at various positions. This structural versatility allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

In synthetic chemistry, the pyrrolidin-2-one core serves as a key intermediate in the synthesis of more complex molecules. rsc.org Its inherent chemical reactivity can be modulated to achieve a wide range of transformations. Mechanistic studies involving pyrrolidin-2-one derivatives have contributed to a deeper understanding of reaction pathways and have enabled the development of novel synthetic methodologies. The significance of this heterocyclic system is evident in its presence in a variety of approved drugs and clinical candidates, highlighting its role as a reliable pharmacophore. researchgate.net

Significance of Adamantane (B196018) Scaffolds in Modulating Molecular Architecture and Intermolecular Interactions

Adamantane, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has garnered considerable attention in medicinal chemistry and materials science. thieme-connect.comresearchgate.net Its unique diamondoid structure imparts several desirable properties to molecules that incorporate it. The bulkiness and rigidity of the adamantane cage can be exploited to control molecular conformation and to serve as a rigid anchor for appended functional groups. researchgate.net This can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.

The high lipophilicity of the adamantane scaffold can significantly influence the pharmacokinetic properties of a drug candidate, often improving its absorption and distribution. researchgate.net Furthermore, the adamantane moiety is known to participate in favorable van der Waals and hydrophobic interactions, which can be crucial for molecular recognition processes. mdpi.com Its incorporation into molecular designs has led to the development of successful antiviral agents and has found applications in the design of ion channel blockers and enzyme inhibitors. researchgate.netnih.gov The use of adamantane as a scaffold allows for the three-dimensional projection of substituents, which can be advantageous in probing biological space and in the design of supramolecular assemblies. researchgate.net

Rationale for Comprehensive Academic Investigation of 1-(1-Adamantylmethyl)pyrrolidin-2-one as a Novel Chemical Entity

The conjugation of the pyrrolidin-2-one core with an adamantane scaffold via a methyl linker, as seen in This compound , presents a compelling case for in-depth academic investigation. This novel chemical entity synergistically combines the key attributes of both parent moieties. The rationale for its study is multifold:

Exploration of Novel Chemical Space: The unique three-dimensional architecture of this conjugate allows for the exploration of previously uncharted chemical space, potentially leading to the discovery of molecules with novel biological activities.

Modulation of Physicochemical Properties: The introduction of the bulky and lipophilic adamantane group is expected to significantly alter the physicochemical properties of the pyrrolidin-2-one core, influencing its solubility, lipophilicity, and metabolic stability.

Investigation of Structure-Activity Relationships: A systematic study of this compound and its derivatives can provide valuable insights into the structure-activity relationships (SAR) of adamantane-functionalized heterocyclic systems.

Potential Pharmacological Applications: Given the established pharmacological relevance of both the pyrrolidin-2-one and adamantane scaffolds, their conjugate represents a promising starting point for the development of new therapeutic agents.

The table below summarizes the key properties of the parent scaffolds that provide the rationale for investigating their conjugate.

| Scaffold | Key Properties | Potential Contribution to the Conjugate |

| Pyrrolidin-2-one | Versatile synthetic handle, privileged pharmacophore, hydrogen bonding capabilities | Provides a core structure with known biological relevance and opportunities for further functionalization. |

| Adamantane | Rigidity, lipophilicity, steric bulk, metabolic stability | Can enhance binding affinity, improve pharmacokinetic properties, and provide a rigid anchoring point. |

Overview of Current Research Trajectories for Complex Heterocyclic Compounds with Polycyclic Aliphatic Moieties

The field of heterocyclic chemistry is increasingly focused on the synthesis and evaluation of complex molecules that incorporate polycyclic aliphatic moieties. openmedicinalchemistryjournal.comnih.gov This research trajectory is driven by the recognition that such combinations can lead to compounds with improved biological activity and drug-like properties. derpharmachemica.com Current research efforts in this area can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: A significant focus is on the development of efficient and stereoselective methods for the synthesis of these complex conjugates. researchgate.net

Exploration of Medicinal Chemistry Applications: Researchers are actively exploring the potential of these compounds in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Materials Science and Supramolecular Chemistry: The unique structural features of these molecules are being harnessed in the design of new materials, including polymers, and in the construction of complex supramolecular assemblies. mdpi.com

Computational and Mechanistic Studies: In silico methods are being employed to predict the properties and biological activities of these compounds, while mechanistic studies are providing a deeper understanding of their behavior at the molecular level.

The investigation of This compound aligns perfectly with these current research trends and is poised to contribute valuable knowledge to the growing field of complex heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGFLDXBABFMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 1 1 Adamantylmethyl Pyrrolidin 2 One

High-Resolution Spectroscopic Characterization Beyond Basic Identification

High-resolution spectroscopy provides indispensable information on the molecular structure, bonding, and dynamic behavior of 1-(1-Adamantylmethyl)pyrrolidin-2-one in the solution state.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the complete covalent structure and preferred solution-state conformation of a molecule. For this compound, a suite of 1D and 2D NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe spatial relationships between atoms.

A standard ¹H NMR spectrum would provide initial information, but significant signal overlap is expected, particularly for the adamantyl protons. A ¹³C NMR experiment, including Distortionless Enhancement by Polarization Transfer (DEPT), would differentiate between CH, CH₂, and CH₃ groups.

To resolve ambiguities and establish connectivity, two-dimensional techniques are essential:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the pyrrolidinone ring and tracing the connectivity through the adamantane (B196018) cage.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the adamantyl, methylene (B1212753) bridge, and pyrrolidinone fragments, for instance, by showing a correlation from the methylene bridge protons to the quaternary adamantyl carbon and the nitrogen-adjacent carbon of the lactam ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, irrespective of their bonding. It is the primary tool for conformational analysis. For this compound, NOESY could reveal the preferred orientation of the adamantyl group relative to the pyrrolidinone ring and elucidate the puckering of the five-membered lactam ring (which typically adopts an envelope or twist conformation).

The expected chemical shifts and correlations would provide a detailed picture of the molecule's configuration and its dynamic conformational preferences in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Signal Assignments for this compound This table illustrates the type of data obtained from NMR analysis. Specific chemical shift values require experimental determination.

| Moiety | Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|---|

| Adamantyl | C1 (Quaternary) | - | (Predicted) | CH₂ (Bridge) | CH₂ (Bridge), Adamantyl CH |

| CH (Positions 3, 5, 7) | (Predicted) | (Predicted) | Other Adamantyl C | Other Adamantyl CH/CH₂ | |

| CH₂ (Positions 2, 8, 9, etc.) | (Predicted) | (Predicted) | Other Adamantyl C | Other Adamantyl CH/CH₂ | |

| Bridge | -CH₂- | (Predicted) | (Predicted) | C1 (Adamantyl), C5 (Pyrrolidinone) | C2-H (Adamantyl), C5-H (Pyrrolidinone) |

| Pyrrolidinone | C2 (C=O) | - | ~175 | C3-H, C5-H, Bridge-CH₂ | - |

| C3 (-CH₂-) | (Predicted) | (Predicted) | C2 (C=O), C4-H | C4-H, C5-H | |

| C4 (-CH₂-) | (Predicted) | (Predicted) | C3-H, C5-H | C3-H, C5-H | |

| C5 (-N-CH₂-) | (Predicted) | (Predicted) | C2 (C=O), C4-H, Bridge-CH₂ | C4-H, Bridge-CH₂ |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes (stretching, bending, etc.). It is particularly sensitive to polar functional groups. For this compound, the most prominent feature in the FTIR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group, typically found in the 1650-1690 cm⁻¹ region. Other key absorptions would include C-H stretching vibrations from the adamantyl and pyrrolidinone aliphatic groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations. The adamantane cage, with its highly symmetric and non-polar C-C framework, would produce characteristic and sharp signals in the Raman spectrum, particularly in the lower frequency "fingerprint" region. The C=O stretch is also Raman active, providing complementary data to the FTIR spectrum.

Together, FTIR and Raman spectra offer a comprehensive vibrational profile, confirming the presence of all key functional groups and providing a unique fingerprint for identification and quality control.

Table 2: Expected Characteristic Vibrational Modes for this compound This table illustrates the type of data obtained from vibrational spectroscopy. Specific wavenumbers require experimental determination.

| Vibrational Mode | Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H Stretch | Adamantyl & Pyrrolidinone CH₂ | ~2850-3000 | ~2850-3000 | Strong (FTIR), Medium (Raman) |

| C=O Stretch | Tertiary Amide (Lactam) | ~1670-1690 | ~1670-1690 | Very Strong (FTIR), Medium (Raman) |

| CH₂ Scissoring | Aliphatic CH₂ | ~1450-1470 | ~1450-1470 | Medium |

| C-N Stretch | Tertiary Amide | ~1250-1350 | ~1250-1350 | Medium |

| C-C Stretch | Adamantyl Cage | Weak | Strong | Weak (FTIR), Strong (Raman) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Dynamic Conformational Behavior

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.

The parent structure of this compound is achiral. It possesses planes of symmetry and does not have a stereocenter. Therefore, it would not exhibit a CD or ORD spectrum. These techniques would be inapplicable for the stereochemical analysis of this specific compound. However, should a chiral center be introduced into either the pyrrolidinone or adamantane moieties in a derivative, CD and ORD would become critical tools for determining its absolute configuration and studying its conformational dynamics in solution.

Solid-State Structural Analysis by X-ray Crystallography of this compound and its Complexes

While spectroscopic methods reveal the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation and its arrangement within a crystal lattice in the solid state.

Crystal Packing Motifs and Intermolecular Interaction Networks (e.g., Hydrogen Bonding, π-Stacking)

Single-crystal X-ray diffraction (SC-XRD) would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for this compound. This data would definitively establish the solid-state conformation, including the precise puckering of the pyrrolidinone ring and the orientation of the adamantyl group.

Beyond the individual molecular structure, SC-XRD elucidates how molecules pack together in the crystal. The analysis would focus on identifying key intermolecular interactions:

Dipole-Dipole Interactions: The polar lactam group (C=O) would likely lead to significant dipole-dipole interactions, potentially causing molecules to align in an antiparallel fashion to optimize these electrostatic attractions.

Van der Waals Forces: The large, lipophilic surface of the adamantyl group would dominate the crystal packing through extensive van der Waals interactions. The interlocking of these bulky groups is often a primary driver in the crystal packing of adamantane derivatives.

Weak Hydrogen Bonds: While there are no classic hydrogen bond donors (like N-H or O-H), weak C-H···O hydrogen bonds between the aliphatic protons and the carbonyl oxygen are possible and would be identified.

Polymorphism and Crystallization Engineering Approaches

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the pyrrolidinone ring and the potential for different packing arrangements of the bulky adamantyl group, it is plausible that this compound could exhibit polymorphism.

A systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and cooling rates) would be necessary to explore the potential polymorphic landscape of the compound. Each identified polymorph would require a full structural characterization by SC-XRD to understand the subtle differences in conformation and intermolecular interactions that define them. This knowledge is crucial for ensuring the consistency and stability of the solid-state form of the material.

Gas-Phase and Solution-Phase Conformational Studies

The conformational landscape of this compound is primarily dictated by the interplay between the puckering of the pyrrolidin-2-one ring, the rotational barrier around the N-CH₂ bond, and the significant steric hindrance imposed by the bulky adamantyl group. Understanding these conformational preferences in both the gas phase and in solution is crucial for elucidating its structure-property relationships. This is achieved through a synergistic approach combining computational modeling and experimental techniques.

Computational Conformational Analysis (Molecular Dynamics, Density Functional Theory)

Computational methods such as Molecular Dynamics (MD) and Density Functional Theory (DFT) are powerful tools for exploring the potential energy surface of this compound and identifying its low-energy conformers. researchgate.netnih.gov These in silico approaches provide insights into the molecule's behavior in the gas phase and can be adapted to simulate solution-phase environments.

Molecular Dynamics (MD) Simulations:

MD simulations are particularly useful for exploring the conformational space of flexible molecules over time. nih.govsemanticscholar.org For this compound, an MD simulation would likely reveal the dynamic nature of the pyrrolidin-2-one ring, which typically adopts non-planar envelope or twist conformations. researchgate.net The bulky adamantyl group is expected to significantly restrict the rotation around the N-CH₂ bond, leading to a limited number of preferred orientations of the adamantyl moiety relative to the pyrrolidin-2-one ring. nih.gov The simulation would likely show that the adamantyl group avoids orientations that would lead to steric clashes with the carbonyl group of the lactam.

A hypothetical MD simulation could track key dihedral angles to understand the conformational dynamics. For instance, the dihedral angle defined by the carbonyl carbon, the nitrogen, the methylene bridge carbon, and a carbon of the adamantyl cage would be a key parameter. The results would likely indicate a strong preference for specific rotamers that minimize steric strain.

Density Functional Theory (DFT) Calculations:

DFT calculations are employed to obtain accurate geometries and relative energies of the conformers identified through methods like MD or systematic conformational searches. nih.govmdpi.commdpi.com By performing geometry optimizations and frequency analyses, DFT can predict the most stable conformers in the gas phase. nih.gov To simulate a solution environment, a polarizable continuum model (PCM) can be incorporated into the DFT calculations. mdpi.com

For this compound, DFT calculations would likely predict that the most stable conformers are those where the bulky adamantyl group is positioned to minimize steric interactions. The pyrrolidin-2-one ring itself is expected to exist in a twisted or envelope conformation. The relative energies of different conformers, arising from both ring puckering and rotation around the N-CH₂ bond, can be calculated to determine their Boltzmann populations at a given temperature.

Below is a hypothetical data table summarizing the results of a DFT study on the low-energy conformers of this compound in the gas phase.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C=O)-N-CH₂-C(adamantyl) (°) | Pyrrolidin-2-one Ring Conformation | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| A | 0.00 | 175.2 | Twist | 75.3 |

| B | 0.85 | -65.8 | Envelope | 20.1 |

| C | 1.50 | 70.3 | Twist | 4.6 |

This table is interactive. Click on the headers to sort the data.

Experimental Techniques for Probing Conformational Preferences in Solution (e.g., Variable Temperature NMR, Relaxation Studies)

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for validating and refining the conformational models derived from computational studies. researchgate.netacs.org

Variable Temperature (VT) NMR:

VT-NMR is a powerful method for studying dynamic processes, such as conformational exchange. acs.orgnih.gov For this compound, restricted rotation around the N-CH₂ bond due to the bulky adamantyl group could lead to the observation of distinct sets of signals for different rotamers at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. cdnsciencepub.com The coalescence temperature and the separation of the signals can be used to calculate the energy barrier (ΔG‡) for the rotational process. acs.org

A hypothetical VT-¹H NMR experiment might focus on the protons of the methylene bridge, which would be highly sensitive to the orientation of the adamantyl group.

| Temperature (K) | Observed ¹H NMR Signal for -N-CH₂- Protons | Calculated Rotational Barrier (ΔG‡) (kcal/mol) |

|---|---|---|

| 220 | Two distinct doublets | - |

| 298 | Broad singlet | - |

| 320 | Sharp singlet (Coalescence Temperature) | 15.8 |

This table is interactive. Click on the headers to sort the data.

NMR Relaxation Studies:

Mechanistic Investigations of 1 1 Adamantylmethyl Pyrrolidin 2 One S Molecular Interactions

Elucidation of Specific Molecular Binding Mechanisms with Biological Macromolecules (in vitro focus)

The interaction of 1-(1-Adamantylmethyl)pyrrolidin-2-one with biological macromolecules is largely governed by the distinct properties of its adamantyl and pyrrolidinone moieties. The bulky, highly lipophilic adamantane (B196018) cage facilitates binding within hydrophobic pockets of proteins, while the polar pyrrolidinone ring can participate in hydrogen bonding and dipolar interactions.

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanism (e.g., Reversible, Irreversible, Competitive, Non-competitive)

While kinetic studies specifically on this compound are not extensively detailed in the public domain, the inhibitory mechanisms of close structural analogs provide significant insights. Adamantane-containing compounds are well-documented as potent enzyme inhibitors, often functioning by occupying lipophilic binding sites within the enzyme's active or allosteric sites.

A key example is seen in a class of N-substituted-glycyl-2-cyanopyrrolidines, where an adamantyl group plays a crucial role in the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. nih.gov The analog, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, was identified as a potent, selective, and stable inhibitor of DPP-IV. nih.gov The adamantane group in these inhibitors is critical for anchoring the molecule within the S2 extensive hydrophobic pocket of the DPP-IV enzyme. This interaction is characteristic of a reversible, competitive inhibition mechanism, where the inhibitor vies with the natural substrate for the active site.

Similarly, other adamantane-based structures have been shown to potently inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and Hypoxia-inducible factor-1 (HIF-1), where the adamantane scaffold orients the molecule for optimal interaction within the enzyme's binding site. researchgate.netnih.gov These examples suggest that this compound likely acts as a reversible inhibitor, with its adamantyl group driving affinity for hydrophobic pockets in target enzymes.

Table 1: Inhibitory Activity of an Adamantyl-Pyrrolidine Analog

| Compound | Target Enzyme | IC50 (nM) | Type of Inhibition (Inferred) | Reference |

| 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | Dipeptidyl Peptidase IV (DPP-IV) | 1.7 | Reversible, Competitive | nih.gov |

Receptor Ligand Binding Studies: Affinity, Selectivity, and Functional Outcomes (in vitro agonism/antagonism)

The structural characteristics of this compound suggest potential interactions with various receptors, particularly those possessing hydrophobic ligand-binding domains. The affinity and selectivity of such interactions are key determinants of functional outcomes like agonism or antagonism. While specific binding data for this exact molecule are limited, the principles can be understood from related compounds.

For instance, studies on diverse G protein-coupled receptors (GPCRs) and ion channels show that ligand affinity is often enhanced by the presence of lipophilic groups that can engage with non-polar pockets within the receptor protein. researchgate.net The adamantyl moiety is an archetypal example of such a group, known to contribute favorably to the binding affinity of various ligands for their respective receptors, including opioid and histamine (B1213489) receptors. researchgate.netnih.gov

The binding of a ligand to a receptor is quantified by its dissociation constant (Kd) or its inhibitory constant (Ki) in competitive binding assays. A lower Ki value indicates higher binding affinity. The selectivity is determined by comparing the affinity of the compound for a primary target receptor versus other receptors. For this compound, it can be hypothesized that it would exhibit preferential binding to receptors with a pronounced hydrophobic pocket that can accommodate the adamantyl cage. The functional outcome (agonism vs. antagonism) would depend on the conformational changes induced in the receptor upon binding, which is difficult to predict without specific experimental data.

DNA/RNA Interaction Studies: Binding Modes, Specificity, and Modulatory Effects

The interaction of small molecules with nucleic acids like DNA and RNA can occur through several modes, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.com Intercalating agents are typically planar aromatic structures, while groove binders often have a crescent shape that complements the curvature of the DNA helix. nih.gov

Given the non-planar, bulky, and globular structure of the adamantane group and the non-aromatic nature of the pyrrolidinone ring, this compound is not a classic candidate for DNA intercalation. nih.gov While some metal complexes containing phenanthroline ligands can bind DNA, the mechanism is dependent on the planar nature of the ligand. mdpi.com There is currently no direct evidence or specific research in the reviewed literature to suggest that this compound interacts significantly or specifically with DNA or RNA. Its molecular structure makes high-affinity binding to nucleic acids unlikely compared to its potential for interacting with protein targets.

Exploration of Intracellular Signaling Pathways Modulated by this compound (in vitro cellular context, focusing on molecular mechanisms)

The ability of a compound to modulate intracellular signaling pathways is a direct consequence of its interaction with key proteins such as receptors or enzymes within those cascades. Pyrrolidine-containing molecules have been shown to influence critical cellular signaling pathways involved in inflammation and immunity.

A notable example is the compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), which has demonstrated suppressive effects on Toll-like receptor (TLR) signaling pathways. nih.gov TLRs are crucial for initiating the innate immune response. Upon activation, they trigger downstream signaling through adapter proteins like MyD88, ultimately leading to the activation of transcription factors such as nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3). nih.gov

In vitro studies showed that FPP inhibited the activation of both NF-κB and IRF3 that was induced by various TLR agonists. This inhibition prevented the expression of downstream pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The mechanism involves the disruption of the signal transduction cascade at multiple points. These findings indicate that compounds with a pyrrolidine (B122466) scaffold can act as potent modulators of inflammatory signaling. Based on this precedent, it is plausible that this compound could modulate similar or different signaling pathways, contingent on its specific protein targets.

Table 2: Modulation of TLR Signaling by a Pyrrolidine Analog (FPP)

| Signaling Component | Effect of FPP | Pathway | Reference |

| NF-κB Activation | Inhibition | MyD88-dependent | nih.gov |

| IRF3 Activation | Inhibition | TRIF-dependent | nih.gov |

| COX-2 Expression | Inhibition | Downstream of NF-κB | nih.gov |

| iNOS Expression | Inhibition | Downstream of NF-κB/IRF3 | nih.gov |

Insights into Membrane Permeation Mechanisms and Intracellular Distribution (theoretical and in vitro models)

The ability of a molecule to exert an intracellular effect is predicated on its capacity to cross the cell membrane. The passive permeation of small molecules is primarily governed by their physicochemical properties, as described by the inhomogeneous solubility-diffusion model. nih.gov Key factors include lipophilicity (oil/water partition coefficient) and size. Overton's rule posits that permeability is proportional to a molecule's lipophilicity, as this facilitates partitioning into the lipid bilayer. nih.gov

The structure of this compound is amphipathic, combining a polar lactam (pyrrolidinone) headgroup with a large, non-polar adamantylmethyl tail. The adamantyl group is exceptionally lipophilic, which is expected to strongly favor partitioning from the aqueous extracellular environment into the hydrophobic core of the lipid membrane. nih.gov

Theoretical and computational models can predict the permeability coefficient (P) based on the free energy profile of a molecule as it traverses the membrane. nih.gov For this compound, the rate-limiting step for permeation would be the desolvation of the polar pyrrolidinone headgroup as it enters the lipid core and its subsequent re-solvation on the other side. However, the strong hydrophobic driving force provided by the adamantyl group would likely result in a high permeability coefficient, facilitating its entry into the cell and distribution to intracellular compartments.

Structure-Mechanism Relationships for this compound and its Systematically Modified Analogs

The biological activity of this compound is a composite of the contributions from its core structural components: the adamantyl group, the pyrrolidin-2-one ring, and the methylene (B1212753) linker. Structure-activity relationship (SAR) studies of analogous compounds provide a clear framework for understanding how each component influences molecular interactions.

The Adamantyl Group: This bulky, rigid, and lipophilic cage is a key pharmacophore in many biologically active molecules. Its primary role is to enhance binding affinity by occupying hydrophobic pockets in target proteins, as seen in inhibitors of DPP-IV, 11β-HSD1, and HIF-1α. nih.govresearchgate.netnih.gov Replacing the adamantyl group with smaller or less lipophilic substituents typically leads to a significant loss of potency, highlighting its importance as a hydrophobic anchor. researchgate.net

The Pyrrolidin-2-one Ring: This five-membered lactam ring serves as a rigid scaffold. The carbonyl group is a hydrogen bond acceptor, and the nitrogen atom can be substituted to orient other functional groups. In the case of DPP-IV inhibitors, a related 2-cyanopyrrolidine ring engages in critical interactions with the enzyme's active site. nih.gov In other inhibitor classes, the pyrrolidine scaffold is essential for maintaining the correct geometry for enzyme inhibition. mdpi.com

The Methylene Linker: The -CH2- group connecting the adamantyl and pyrrolidinone moieties provides rotational flexibility, allowing the two ends of the molecule to adopt an optimal orientation for binding to a biological target.

Systematic modifications of these components in various analogs have demonstrated their distinct roles. For example, in pyrrolidine pentamine derivatives, the integrity of the pyrrolidine scaffold and the specific stereochemistry of its substituents are necessary for inhibitory activity. mdpi.com Similarly, in 11β-HSD1 inhibitors, replacing the adamantane with other cyclic structures while retaining the core scaffold allowed for the fine-tuning of potency and metabolic stability. researchgate.net This modular nature allows for the rational design of compounds where the adamantyl group provides high affinity for a lipophilic pocket, and the pyrrolidinone scaffold provides specificity through polar contacts.

Table 3: Structure-Mechanism Relationships of Adamantyl-Pyrrolidine Analogs

| Analog Class | Key Structural Features | Target | Mechanistic Role of Adamantyl/Pyrrolidine | Reference |

| N-substituted-glycyl-2-cyanopyrrolidines | Adamantyl group, cyanopyrrolidine core | DPP-IV | Adamantyl acts as a hydrophobic anchor; pyrrolidine interacts with the active site. | nih.gov |

| Adamantane-based Bicyclic Carbocycles | Adamantane replacements, central scaffold | 11β-HSD1 | Adamantane/analog fits into a large lipophilic pocket to confer potency. | researchgate.net |

| Phenyl Pyrrolidines | Pyrrolidine ring, nitrovinylphenyl group | TLR Signaling Pathway | Pyrrolidine scaffold is key to modulating protein-protein interactions in the signaling cascade. | nih.gov |

| Pyrrolidine Pentamines | Pyrrolidine scaffold, various substituents | AAC(6')-Ib | The integrity and stereochemistry of the pyrrolidine scaffold are essential for inhibitory action. | mdpi.com |

Computational Chemistry and Advanced Molecular Modeling of 1 1 Adamantylmethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.govaps.org Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and predict reactivity. chemrxiv.org For 1-(1-Adamantylmethyl)pyrrolidin-2-one, these calculations elucidate how the bulky, lipophilic adamantyl cage and the polar lactam ring collectively influence its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, FMO analysis would reveal that the HOMO is likely localized around the pyrrolidin-2-one moiety, specifically involving the nitrogen atom and the carbonyl group, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO would also be centered on the lactam ring, highlighting its capacity to accept electrons. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound derived from FMO Analysis This table presents illustrative data based on typical computational outputs for similar molecules.

| Descriptor | Formula | Hypothetical Value (eV) | Chemical Implication |

| HOMO Energy (EHOMO) | - | -9.35 | Ionization Potential; capacity to donate electrons |

| LUMO Energy (ELUMO) | - | 0.82 | Electron Affinity; capacity to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | 10.17 | Chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.265 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 5.085 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / η | 0.196 | Measure of molecular polarizability |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.788 | Propensity to accept electrons |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. deeporigin.comlibretexts.org It is used to predict how molecules will interact with each other, identifying regions that are rich or poor in electrons. numberanalytics.comchemrxiv.org Typically, regions of negative electrostatic potential (colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. deeporigin.com

For this compound, an EPS map would clearly distinguish the electrostatic characteristics of its two main structural components. A significant region of negative potential would be concentrated around the carbonyl oxygen of the pyrrolidinone ring, identifying it as a primary hydrogen bond acceptor site. The adamantyl cage, being a nonpolar hydrocarbon structure, would exhibit a largely neutral (green) or slightly positive potential, contributing to hydrophobic interactions. This mapping is crucial for understanding its molecular recognition profile, predicting how it might orient itself within a biological target's binding site. deeporigin.comnih.gov

Molecular Docking and Molecular Dynamics Simulations with Identified Biological Targets

Computational simulations are essential for predicting and analyzing the interaction of a ligand with a biological target, such as a protein or enzyme. mdpi.com Molecular docking predicts the preferred binding orientation of a ligand, while molecular dynamics (MD) simulations assess the stability of the resulting complex over time. nih.govnih.gov

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. ijper.org For this compound, a potential biological target could be an enzyme with a distinct hydrophobic pocket, such as acetylcholinesterase (AChE), a target for other pyrrolidinone derivatives. nih.govresearchgate.net

In a hypothetical docking study, the adamantyl group would likely be positioned within a hydrophobic cavity of the enzyme's active site, forming favorable van der Waals interactions. The polar pyrrolidinone ring would be oriented to form specific interactions, such as hydrogen bonds between its carbonyl oxygen and amino acid residues like tyrosine or serine in the active site. The predicted binding affinity, often expressed as a docking score, quantifies the strength of this interaction.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein This table presents an illustrative example of docking output.

| Parameter | Value/Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Strength of ligand-receptor binding |

| Hydrogen Bonds | TYR-121 | H-bond with carbonyl oxygen |

| Hydrophobic Interactions | TRP-279, PHE-330, TRP-84 | van der Waals forces with adamantyl cage |

| Pi-Alkyl Interactions | TYR-334 | Interaction with the pyrrolidinone ring |

Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex in a simulated physiological environment. nih.gov An MD simulation, often run for a duration of 100 nanoseconds or more, provides insights into the stability of the predicted binding pose and reveals any conformational changes induced in the target protein upon ligand binding. nih.govresearchgate.net

Analysis of the simulation trajectory would involve calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time indicates that the ligand remains securely bound in its initial docked pose. Furthermore, MD can reveal subtle adjustments in the protein's side chains to better accommodate the ligand, a phenomenon known as "induced fit." These simulations provide a more realistic and dynamic picture of the molecular recognition event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent derivatives. nih.govpensoft.net

For a series of this compound derivatives, a QSAR study would involve synthesizing or computationally generating a set of analogs with varied substituents on the adamantyl or pyrrolidinone rings. For each analog, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated. These descriptors are then correlated with experimentally measured biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

The resulting QSAR model, presented as a mathematical equation, can identify the key structural features that positively or negatively influence activity. For example, a model might reveal that increasing lipophilicity on the adamantyl cage enhances binding affinity, providing a clear strategy for lead optimization.

Table 3: Example of a Hypothetical QSAR Equation for a Series of Derivatives This table illustrates the format and interpretation of a QSAR model.

| Model Equation | Statistical Parameter | Value | Interpretation |

| log(1/IC50) = 0.45(ClogP) - 0.12(ASA) + 2.15 | R² (Correlation Coefficient) | 0.91 | The model explains 91% of the variance in the data. |

| Q² (Cross-validation R²) | 0.85 | The model has good predictive ability. | |

| F-statistic | 152.4 | The model is statistically significant. | |

| Where ClogP = Logarithm of the partition coefficient (lipophilicity); ASA = Accessible Surface Area (steric factor) |

Virtual Screening Methodologies and De Novo Design Strategies for Related Compounds

The unique structural characteristics of this compound, featuring a bulky, lipophilic adamantane (B196018) cage connected to a polar pyrrolidinone ring, make it an intriguing scaffold for computational exploration in drug discovery. nih.govpublish.csiro.au Virtual screening and de novo design are powerful computational techniques that can be leveraged to explore the chemical space around this core structure, aiming to identify novel derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles. greenpharma.come3s-conferences.org

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org For compounds related to this compound, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-Based Virtual Screening (LBVS):

In the absence of a high-resolution 3D structure of a specific biological target, LBVS can be a valuable strategy. This approach utilizes the structure of a known active compound, such as this compound, as a template to find other molecules with similar properties. Key LBVS methods applicable to this scaffold include:

Similarity Searching: This involves screening compound databases to find molecules with structural similarity to the this compound template. Similarity is typically quantified using 2D fingerprints or 3D shape-based methods. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be developed based on the adamantane and pyrrolidinone moieties of the lead compound. nih.gov This model is then used as a 3D query to screen large virtual libraries for compounds that match the pharmacophoric features. The rigid adamantane group provides a well-defined hydrophobic feature, while the pyrrolidinone ring can offer hydrogen bond acceptors. researchgate.net

An illustrative workflow for a ligand-based virtual screening campaign starting from this compound is outlined in the table below.

| Step | Description | Rationale |

| 1. Template Selection | This compound is chosen as the reference compound. | The starting point for identifying structurally or pharmacophorically similar molecules. |

| 2. Database Selection | A large, diverse chemical library (e.g., ZINC, ChEMBL) is selected for screening. | To maximize the chances of finding novel and diverse chemical entities. |

| 3. Similarity Metric | Tanimoto coefficient based on 2D molecular fingerprints is used for similarity searching. | A widely used and computationally efficient method for assessing structural similarity. |

| 4. Pharmacophore Model Generation | A 3D pharmacophore model is created based on the key features of the template: a hydrophobic region (adamantane) and a hydrogen bond acceptor (pyrrolidinone carbonyl). | To identify compounds with a similar 3D arrangement of essential interaction features, which may not be captured by 2D similarity alone. |

| 5. Virtual Screening | The selected database is screened against both the similarity search criteria and the pharmacophore model. | A dual approach to increase the confidence in hit identification. |

| 6. Hit Filtering and Prioritization | The initial hits are filtered based on physicochemical properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. | To select compounds with drug-like properties and reduce the likelihood of late-stage attrition. mdpi.com |

Structure-Based Virtual Screening (SBVS):

If the 3D structure of the biological target is known, SBVS can be a powerful tool. Molecular docking is the most common SBVS technique.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. e3s-conferences.org A library of compounds containing the this compound scaffold can be docked into the active site of a target protein. The adamantane moiety, due to its size and lipophilicity, can effectively explore and fit into hydrophobic pockets within a binding site. nih.gov The docking scores, along with an analysis of the binding poses, are used to rank the compounds and prioritize them for further investigation.

A hypothetical docking study for a series of this compound analogs against a generic protein kinase target is presented in the table below.

| Compound ID | Modification on Pyrrolidinone Ring | Docking Score (kcal/mol) | Key Predicted Interactions |

| Lead-001 | Unsubstituted | -7.5 | Hydrophobic interaction with adamantane in the back pocket; H-bond from pyrrolidinone carbonyl to backbone NH. |

| Analog-002 | 3-hydroxy | -8.2 | Additional H-bond from the hydroxyl group to a conserved lysine (B10760008) residue. |

| Analog-003 | 4-fluoro | -7.8 | Favorable halogen bond with a serine residue in the active site. |

| Analog-004 | N-benzyl | -7.1 | Steric clash of the benzyl (B1604629) group with the hinge region. |

De Novo Design Strategies

De novo design involves the computational creation of novel molecules with desired properties, rather than searching for existing ones. greenpharma.com For compounds related to this compound, these strategies can be used to generate new chemical entities that retain the key features of the original scaffold.

Fragment-Based Design: In this approach, the core scaffold can be broken down into its constituent fragments: the adamantyl group and the pyrrolidinone ring. Computational methods can then be used to search for novel fragments that can replace one of these components while maintaining or improving binding to a target. For example, the pyrrolidinone ring could be replaced with other five- or six-membered heterocycles to explore different hydrogen bonding patterns and vector spaces for further functionalization.

Scaffold Hopping: This strategy aims to identify new molecular backbones (scaffolds) that can mimic the structural and electronic properties of the original this compound scaffold. The goal is to discover isofunctional molecules with potentially different intellectual property profiles or improved ADMET properties. For instance, computational tools could be used to search for bioisosteres of the adamantane cage or the pyrrolidinone lactam system.

Generative Models: More advanced techniques using artificial intelligence, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on large datasets of known active molecules to generate novel chemical structures. A model could be trained on a dataset of adamantane-containing compounds to generate new molecules that incorporate this scaffold in novel ways, potentially linked to different heterocyclic systems.

The table below illustrates a conceptual de novo design workflow starting from the this compound scaffold.

| Design Strategy | Description | Example Output |

| Fragment Replacement | The pyrrolidinone ring is replaced with a bioisosteric oxazolidinone ring. | 3-(1-Adamantylmethyl)oxazolidin-2-one |

| Scaffold Hopping | The adamantane scaffold is replaced with a bicyclo[2.2.2]octane group to explore a different lipophilic core. | 1-(Bicyclo[2.2.2]oct-1-ylmethyl)pyrrolidin-2-one |

| Fragment Growing | A carboxylate group is added to the 3-position of the pyrrolidinone ring to introduce a new interaction point. | 1-(1-Adamantylmethyl)-2-oxopyrrolidine-3-carboxylic acid |

By employing these computational strategies, researchers can efficiently explore the vast chemical space surrounding the this compound scaffold, leading to the rational design of novel compounds with tailored biological activities and drug-like properties. publish.csiro.au

Based on a comprehensive search of scientific literature and public databases, there is currently no available information regarding the in vitro biological activities of the specific chemical compound This compound .

Extensive queries aimed at uncovering data for enzyme assays, cell-based reporter gene assays, high-throughput screening results, apoptosis induction pathways, or cell cycle regulation effects related to this compound did not yield any specific research findings.

Therefore, it is not possible to generate an article that adheres to the requested detailed outline, as the necessary experimental data for the following sections does not appear to be published in the public domain:

Exploration of Biological Activities and Preclinical Pharmacological Potential of 1 1 Adamantylmethyl Pyrrolidin 2 One in Vitro and Mechanistic Focus

Mechanistic Exploration of Cellular Responses Elicited by 1-(1-Adamantylmethyl)pyrrolidin-2-one (in vitro)

Investigation of Cell Cycle Regulation and Arrest Mechanisms in Cultured Cells

While research exists for other adamantane-containing molecules and various pyrrolidinone derivatives, these findings cannot be attributed to This compound without direct experimental evidence. Constructing the requested article would require fabricating data, which is not feasible.

Should research on this specific compound be published in the future, this topic can be revisited.

Autophagy Modulation Studies and Lysosomal Pathway Interactions

The chemical structure of this compound suggests a plausible interaction with cellular degradation pathways, specifically autophagy and the lysosomal system. This potential is inferred from the known properties of both adamantane (B196018) and pyrrolidine (B122466) derivatives.

Adamantane Analogs and Lysosomal Interactions: Several adamantane derivatives, most notably amantadine (B194251), are recognized as lysosomotropic agents. nih.govbiorxiv.org These weakly basic compounds can readily cross cellular membranes and accumulate within the acidic environment of lysosomes, raising the intra-lysosomal pH. biorxiv.org This alteration can disrupt the function of pH-dependent lysosomal hydrolases, such as cathepsins, which are crucial for processes like viral entry and protein degradation. nih.gov For instance, amantadine has been shown to down-regulate the expression and activity of Cathepsin L, a key protease in the lysosomal pathway. nih.govbiorxiv.org

Pyrrolidine Analogs and Autophagy Modulation: The pyrrolidine scaffold is present in various compounds that have been shown to modulate autophagy, a cellular self-digestion process critical for homeostasis, which is often dysregulated in diseases like cancer. nih.govnih.gov Certain amphiphilic pyrrolidine derivatives can induce autophagy-mediated cell death in cancer cells. nih.govnih.gov Studies on specific pyrrolidine compounds have demonstrated an increase in autophagic markers such as the conversion of LC3-I to LC3-II and a decrease in the p62 protein, indicating the induction of autophagic flux. nih.gov This process can be a double-edged sword, either promoting cell survival or leading to autophagic cell death, depending on the cellular context and the nature of the chemical stimulus. nih.gov

Given these precedents, this compound could potentially exhibit dual effects. The adamantane moiety might drive its accumulation in lysosomes, altering their function, while the pyrrolidinone core could trigger autophagic signaling pathways. Investigating this compound would involve monitoring autophagic flux, measuring lysosomal pH, and assessing the activity of key lysosomal enzymes in treated cells.

Development and Application of Advanced in vitro Models for Investigating this compound

To accurately probe the complex cellular effects of this compound, advanced in vitro models that surpass traditional two-dimensional (2D) cell cultures are essential.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, provide a more physiologically relevant context for drug screening. nih.govresearchgate.net These models recapitulate the complex cell-cell and cell-matrix interactions found in vivo, which are often lost in monolayer cultures. nih.gov Cells grown in 3D structures frequently exhibit different gene expression profiles and increased resistance to therapeutic agents compared to their 2D counterparts. researchgate.net

The application of 3D spheroid or patient-derived organoid models would be invaluable for studying this compound. nih.govyoutube.com These systems could be used to:

Assess the compound's efficacy in a more realistic tumor microenvironment.

Study its effects on cell invasion and metastasis, processes that are difficult to model in 2D.

Evaluate its impact on heterogeneous cell populations within a structure, such as cancer stem cells.

Generate more predictive data on potential therapeutic response before moving to in vivo studies. youtube.com

Microfluidic, or "organ-on-a-chip," technology offers precise control over the cellular microenvironment and allows for real-time monitoring of cellular responses to a compound. nih.govmdpi.com These systems can generate stable, long-term concentration gradients to study dose-dependent effects and require significantly smaller volumes of reagents and cells. nih.govbohrium.com

For investigating this compound, microfluidic platforms could be employed to:

Perform high-throughput screening to efficiently determine optimal concentrations and exposure times. bohrium.com

Monitor cellular autophagy and lysosomal dynamics in real-time using integrated imaging systems.

Simulate multi-organ interactions to understand the compound's potential effects on different cell types simultaneously (e.g., a "tumor-on-a-chip" connected to a "liver-on-a-chip"). nih.gov

Investigate kinetic parameters of the compound's interaction with its cellular targets with high temporal resolution.

Comparative Analysis of Biological Activities with Structurally Related Pyrrolidinone and Adamantane Analogs

The predicted biological activity of this compound is best understood by comparing it with known analogs of its two core components. The adamantane group is a rigid, lipophilic "pharmacophoric anchor" known to improve the pharmacokinetic properties of drugs, while the pyrrolidinone ring is a versatile scaffold found in a wide range of bioactive compounds. nih.govnih.gov

Adamantane Analogs: The primary activities associated with simple adamantane derivatives are antiviral and neurological. nih.gov Amantadine and Rimantadine were famously used as anti-influenza A drugs by targeting the M2 proton channel. mdpi.com Other derivatives, such as spiro[pyrrolidine-2,2'-adamantanes], have also shown potent anti-influenza activity. nih.gov The adamantane moiety's ability to interact with ion channels and its lipophilicity, which facilitates membrane passage, are key to its biological effects. rsc.orgmdpi.com

Pyrrolidinone Analogs: The pyrrolidin-2-one scaffold is a core structure in many pharmaceuticals with diverse activities. rdd.edu.iqresearchgate.net For example, Piracetam is a nootropic agent, while other derivatives exhibit anticonvulsant, anti-inflammatory, and anticancer properties. rdd.edu.iqebi.ac.uk The biological activity is highly dependent on the substitutions on the pyrrolidine ring, which dictate the molecule's interaction with specific receptors and enzymes. nih.govfrontiersin.org

The combination of these two moieties in this compound could result in a hybrid activity profile. The adamantane group may confer antiviral properties or enhance CNS penetration, while the pyrrolidinone core could provide a distinct pharmacological effect, potentially related to autophagy modulation or other cellular pathways.

Interactive Data Table: Comparative Biological Activities of Adamantane and Pyrrolidinone Analogs

| Compound Name | Core Structure | Primary Biological Activity | Mechanism of Action (if known) |

| Amantadine | Adamantane | Antiviral (Influenza A), Anti-Parkinsonian | M2 proton channel inhibitor; NMDA receptor antagonist; Lysosomotropic agent |

| Rimantadine | Adamantane | Antiviral (Influenza A) | M2 proton channel inhibitor |

| Memantine | Adamantane | Neuroprotective (Anti-Alzheimer's) | Non-competitive NMDA receptor antagonist |

| Spiro[pyrrolidine-2,2'-adamantane] | Adamantane-Pyrrolidine | Antiviral (Influenza A) | Likely interacts with the M2 protein channel |

| Piracetam | Pyrrolidin-2-one | Nootropic ("Cognitive Enhancer") | Modulates neurotransmitter receptors (e.g., AMPA, NMDA) |

| Levetiracetam | Pyrrolidin-2-one | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A) |

| (2R,3R,4S)-2-{[(9Z)-hexadec-9-en-1-yloxy]methyl}pyrrolidine-3,4-diol | Pyrrolidine | Anticancer (Pancreatic) | Induces autophagy and apoptosis |

| Sunitinib | Pyrrolidine | Anticancer | Receptor tyrosine kinase (RTK) inhibitor |

Synthetic Biology and Biocatalytic Approaches for 1 1 Adamantylmethyl Pyrrolidin 2 One and Its Analogs

Enzyme-Catalyzed Synthesis of Precursors and Intermediates to 1-(1-Adamantylmethyl)pyrrolidin-2-one

The synthesis of this compound involves the formation of key precursors, including adamantane-containing amines and derivatives of 4-aminobutanoic acid. Biocatalysis can play a crucial role in the stereoselective synthesis of these intermediates.

One of the primary precursors is 1-(aminomethyl)adamantane. While traditionally synthesized via chemical routes, enzymatic transamination presents a potential biocatalytic alternative. Transaminases (TAs), particularly ω-transaminases, are capable of converting ketones to chiral amines with high enantioselectivity. A hypothetical biocatalytic route could involve the conversion of 1-adamantyl methyl ketone to (S)- or (R)-1-(1-adamantyl)ethanamine using an engineered ω-transaminase. This approach has been successfully applied in the pharmaceutical industry for the synthesis of chiral amines. For instance, the synthesis of Sitagliptin, an antidiabetic drug, utilizes a highly engineered transaminase for the asymmetric amination of a prositagliptin ketone. researchgate.net

Another key intermediate is pyrrolidin-2-one or its derivatives. The biocatalytic construction of chiral pyrrolidines has been demonstrated through the directed evolution of cytochrome P450 enzymes. nih.govnih.gov These engineered enzymes can catalyze the intramolecular C(sp³)-H amination of organic azides to form pyrrolidine (B122466) derivatives with excellent enantioselectivity. nih.govnih.gov This method could potentially be adapted to synthesize chiral pyrrolidinone precursors that can then be alkylated with an adamantylmethyl group.

Furthermore, lipases are versatile enzymes for the formation of amide bonds. A chemoenzymatic approach could involve the lipase-catalyzed condensation of an adamantane-containing amine with a derivative of 4-aminobutanoic acid to form an amide precursor, which could then be cyclized to form the pyrrolidinone ring. Lipase (B570770) B from Candida antarctica is a well-known biocatalyst for such transformations. nih.gov

Table 1: Potential Enzymatic Reactions for Precursor Synthesis

| Precursor/Intermediate | Target Reaction | Enzyme Class | Potential Enzyme Example | Product |

| 1-Adamantyl methyl ketone | Asymmetric Amination | Transaminase | Engineered ω-Transaminase | (R)- or (S)-1-(1-Adamantyl)ethanamine |

| Substituted Azidobutane | Intramolecular C-H Amination | Cytochrome P450 | Engineered P411 variant | Chiral Pyrrolidine |

| 1-(Aminomethyl)adamantane and a 4-halobutanoic acid ester | Amidation | Lipase | Lipase B from Candida antarctica | N-(1-Adamantylmethyl)-4-halobutanamide |

Biotransformation of this compound into Novel Derivatives

Biotransformation utilizes whole microbial cells or isolated enzymes to carry out specific chemical modifications on a substrate molecule. This can be a powerful tool for generating novel derivatives of this compound, potentially leading to compounds with altered or improved properties. Common biotransformation reactions include hydroxylation, oxidation, and reduction. medcraveonline.com

Microorganisms, particularly fungi of the genera Aspergillus and Cunninghamella, are well-known for their ability to hydroxylate a wide variety of xenobiotic compounds, mediated by cytochrome P450 monooxygenases. frontiersin.org In the context of this compound, these microorganisms could potentially introduce hydroxyl groups at various positions on the adamantane (B196018) cage or the pyrrolidinone ring. Hydroxylation of the adamantane moiety would increase the polarity of the molecule, while hydroxylation of the pyrrolidinone ring could provide a handle for further chemical modifications.

For instance, the biotransformation of a different pyrrolidinone-containing compound by human metabolism has shown hydroxylation at the C5 position of the pyrrolidine ring. While not a microbial biotransformation, this indicates the susceptibility of the pyrrolidinone ring to oxidative modification.

Table 2: Potential Biotransformation Reactions for this compound

| Substrate | Transformation | Microorganism/Enzyme | Potential Product(s) |

| This compound | Hydroxylation | Aspergillus niger | Hydroxylated adamantyl or pyrrolidinone derivatives |

| This compound | Hydroxylation | Cunninghamella elegans | Hydroxylated adamantyl or pyrrolidinone derivatives |

| This compound | Oxidation | Cytochrome P450 Monooxygenase | Hydroxylated derivatives |

Application of Microorganism-Mediated Transformations for Chiral Resolution or Selective Derivatization

Microorganism-mediated transformations can be employed for the chiral resolution of racemic mixtures or for the selective derivatization of specific functional groups within a molecule. If this compound were synthesized as a racemic mixture, biocatalytic kinetic resolution could be a viable method for obtaining the individual enantiomers.

This can be achieved through the use of lipases that selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine at a much faster rate than the other. For example, a racemic mixture of a hydroxylated derivative of this compound could be resolved using a lipase in the presence of an acyl donor. One enantiomer would be acylated, allowing for the separation of the acylated and unreacted enantiomers. A similar strategy has been applied to the kinetic resolution of racemic hydroxy derivatives of 1,3,5-triaza-7-phosphaadamantane (B1222458) using a variety of lipases. acs.org

Furthermore, microorganisms can be used for selective derivatization. For example, if the pyrrolidinone ring were to be opened hydrolytically, specific enzymes within a microorganism could selectively modify the resulting amino acid derivative.

Table 3: Potential Microorganism-Mediated Selective Transformations

| Substrate | Transformation | Biocatalyst | Outcome |

| Racemic hydroxylated this compound | Kinetic Resolution (Acylation) | Lipase (e.g., from Candida rugosa) | Separation of enantiomers |

| This compound | Regioselective functionalization | Whole-cell biocatalyst | Introduction of a functional group at a specific position |

Future Directions and Emerging Research Avenues for 1 1 Adamantylmethyl Pyrrolidin 2 One

Development of Novel Methodologies for Derivatization and Selective Functionalization

The future utility of 1-(1-Adamantylmethyl)pyrrolidin-2-one is intrinsically linked to the ability to chemically modify its core structure. The development of novel synthetic methodologies for its derivatization and selective functionalization is a primary research focus. These efforts can be broadly categorized by targeting either the adamantyl moiety or the pyrrolidin-2-one ring system.

The adamantane (B196018) cage, while generally unreactive, offers tertiary bridgehead positions that can be functionalized through carefully chosen synthetic routes. Concurrently, the pyrrolidin-2-one ring contains several sites amenable to modification, including the carbonyl group and the alpha-carbon positions. General synthetic strategies for pyrrolidin-2-one derivatives often involve the lactamization of precursors like γ–butyrolactone or the use of donor-acceptor cyclopropanes. rdd.edu.iqresearchgate.netmdpi.com Adapting these methods could enable the introduction of diverse functional groups onto the pyrrolidinone core of the title compound.

Future research will likely pursue regioselective functionalization to create a library of derivatives with tailored properties. For instance, selective oxidation of the adamantyl cage could introduce hydroxyl groups, providing handles for further conjugation. On the other hand, alpha-functionalization of the pyrrolidinone ring could modulate its electronic properties and steric profile.

Table 1: Potential Strategies for Derivatization of this compound

| Target Moiety | Potential Reaction Type | Functional Group Introduced | Potential Application of Derivative |

| Adamantyl Cage | Bridgehead Halogenation | -Cl, -Br, -I | Intermediate for cross-coupling reactions |

| Adamantyl Cage | Friedel-Crafts Acylation | -C(O)R | Building block for more complex structures |

| Adamantyl Cage | Bridgehead Hydroxylation | -OH | Attachment point for polymers or surfaces |

| Pyrrolidin-2-one | α-Alkylation/Arylation | -R, -Ar | Modulation of steric and electronic properties |

| Pyrrolidin-2-one | Carbonyl Group Chemistry | Thionation, Wittig Reaction | Alteration of core scaffold, probe development |

| Pyrrolidin-2-one | Ring-Opening Polymerization | - | Creation of polyamide materials |

Integration with Advanced Materials Science for Chemical Sensing or Surface Modification

The distinct physicochemical properties of this compound make it an attractive candidate for applications in materials science, particularly in the development of chemical sensors and for surface modification. The bulky and hydrophobic adamantyl group can serve as a robust anchor for immobilizing molecules on surfaces or within polymer matrices. nih.govresearchgate.net

In the realm of chemical sensing, the pyrrolidinone moiety can be functionalized with chromogenic or fluorogenic reporters. The adamantyl group, in turn, can create specific binding pockets or enhance the solubility of the sensor molecule in non-polar environments. Research indicates that adamantane-based organosilanes can act as selective sensors for metal ions like Sn²⁺, while pyrrolidine-fused systems have been incorporated into metal-organic frameworks (MOFs) for gas detection, such as NO₂. rsc.orgmdpi.com These precedents suggest a promising future for developing sensors based on the this compound scaffold.

For surface modification, the adamantyl group's strong van der Waals interactions can be exploited for self-assembly on various substrates. By tethering this compound to surfaces, it is possible to create materials with controlled wettability, lubricity, or specific recognition capabilities. Future work could involve grafting polymers from the functionalized pyrrolidinone ring after the adamantyl group has been anchored, creating novel surface architectures.

Table 2: Prospective Applications in Advanced Materials Science

| Application Area | Role of this compound | Potential Integration Method | Characterization Technique |

| Chemical Sensing | Core scaffold for a chemosensor | Covalent attachment of a reporter group | Fluorescence Spectroscopy, UV-Vis Spectroscopy |

| Gas-Sensing MOFs | Functional building block (ligand) | Incorporation into MOF synthesis | X-ray Diffraction, Gas Adsorption Analysis |

| Surface Modification | Hydrophobic surface agent | Self-assembly on substrates, covalent grafting | Contact Angle Goniometry, Atomic Force Microscopy (AFM) |

| Polymer Composites | Additive for modifying mechanical properties | Blending with host polymer matrix | Dynamic Mechanical Analysis (DMA), Tensile Testing |

Expansion of Mechanistic Understanding through Advanced Proteomics and Metabolomics Approaches (in vitro)

To unlock the full potential of this compound in biological research, a deep understanding of its molecular interactions within a cellular context is required. Advanced "omics" technologies, specifically proteomics and metabolomics, offer powerful tools for elucidating these mechanisms in vitro. nih.gov

Quantitative proteomics can be employed to identify the protein binding partners of the compound. nih.gov In a typical in vitro experiment, cultured cells or cell lysates would be treated with the compound or a derivatized version suitable for affinity purification. By comparing the protein profiles of treated versus untreated samples using mass spectrometry, researchers can identify proteins that are differentially expressed or directly interact with the compound. nih.gov This approach can reveal novel biological targets and pathways modulated by the molecule.

Similarly, metabolomics can provide a snapshot of the metabolic changes induced by the compound. nih.gov By analyzing the intracellular and extracellular metabolites of treated in vitro systems, it is possible to identify metabolic pathways that are perturbed. This can provide crucial insights into the compound's mechanism of action and potential off-target effects. The combination of proteomics and metabolomics data can build a comprehensive picture of the compound's cellular activity. nih.gov

Table 3: Hypothetical In Vitro Omics Study on this compound

| Omics Approach | Experimental System | Potential Finding | Implication for Mechanistic Understanding |

| Proteomics | |||

| Affinity Purification-MS | Human liver microsomes | Identification of specific cytochrome P450 enzymes | Elucidation of metabolic pathways |

| Quantitative Proteomics (SILAC/TMT) | Cultured human cell line (e.g., HeLa) | Upregulation of heat shock proteins | Indicates induction of cellular stress response |

| Metabolomics | |||

| LC-MS Metabolite Profiling | Cultured hepatocytes | Alterations in lipid metabolism pathways | Suggests impact on cellular energy homeostasis |

| NMR Spectroscopy | Cell culture media | Changes in glucose and lactate (B86563) levels | Reveals effects on glycolysis and energy production |

Challenges and Opportunities in Leveraging this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function. The unique structure of this compound presents both significant opportunities and challenges in its development as a chemical probe.

The primary opportunity lies in its composite structure. The adamantyl group is a well-known "pharmacophore" that can mediate interactions with hydrophobic pockets in proteins. researchgate.net Its rigidity can confer high specificity to these interactions. The pyrrolidin-2-one core, a common motif in bioactive compounds, provides a polar handle that can be modified to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., photo-crosslinkers) necessary for probe functionality. nih.gov This modular design allows for the systematic optimization of potency, selectivity, and utility as a research tool.

However, significant challenges must be addressed. A primary hurdle is the current lack of knowledge regarding its specific biological targets. Without a known target, its development as a probe is undirected. Therefore, initial screening efforts are necessary to identify its biological activities. Another challenge is the synthesis of derivatives. Introducing functional groups without disrupting the intrinsic activity of the core structure requires sophisticated synthetic strategies. Furthermore, ensuring that the probe has suitable properties, such as cell permeability and low non-specific binding, is critical for its successful application in fundamental biological research.

Table 4: Summary of Challenges and Opportunities as a Chemical Probe

| Aspect | Challenges | Opportunities |

| Target Identification | The specific biological target(s) are currently unknown. | High-throughput screening could uncover novel biological activities and targets. |

| Synthetic Accessibility | Requires multi-step, regioselective synthesis to install necessary probe functionalities. | The modular nature allows for systematic structure-activity relationship (SAR) studies. |

| Probe Properties | Balancing potency, selectivity, cell permeability, and low non-specific binding. | The adamantyl group can enhance binding to hydrophobic pockets, potentially increasing selectivity. |

| Biological Validation | Demonstrating on-target engagement and a clear phenotypic response in cellular models. | Could serve as a tool to investigate previously "undruggable" targets or novel biological pathways. |

Q & A

Q. What are the recommended synthetic routes for 1-(1-Adamantylmethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for high yields?